

(R)-1-methylpiperidin-3-amine IUPAC name

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Compound of Interest

Compound Name: (R)-1-methylpiperidin-3-amine

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An In-Depth Technical Guide to (R)-1-methylpiperidin-3-amine

This technical guide provides a comprehensive overview of **(R)-1-methylpiperidin-3-amine**, a chiral amine with significant applications in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical Identity and Properties

The correct IUPAC name for the compound is (3R)-1-methylpiperidin-3-amine^{[1][2]}. It is a chiral amine built on a piperidine ring structure, featuring a methyl group at the 1-position and an amino group at the 3-position with a specific (R) stereochemistry^[3]. This defined spatial arrangement is crucial as it can significantly influence the compound's biological activity and interactions with molecular targets^[3].

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **(R)-1-methylpiperidin-3-amine** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
IUPAC Name	(3R)-1-methylpiperidin-3-amine	[1] [2]
CAS Number	1001353-92-9	[1] [2]
Molecular Formula	C6H14N2	[1] [2]
Molecular Weight	114.19 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid or solid	[3]
Boiling Point	136.5 ± 8.0 °C at 760 mmHg	[1]
Storage Temperature	2-8°C, sealed in dry, dark place	
Solubility	Soluble in polar solvents	[3]
InChI Key	QZSACHHNFDNCNB-ZCFIWIBFSA-N	[1]

Synthesis of (R)-1-methylpiperidin-3-amine

(R)-1-methylpiperidin-3-amine is a valuable building block in the synthesis of pharmaceuticals^[3]. A common synthetic route involves the reductive amination of (R)-tert-butyl piperidin-3-ylcarbamate, followed by deprotection.

Experimental Protocol: Reductive Amination and Deprotection

This protocol details the synthesis of **(R)-1-methylpiperidin-3-amine** from (R)-3-(Boc-Amino)piperidine^[4].

Step 1: N-Methylation

- A mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol), 30% aqueous formaldehyde (7.5 mL), and methanol (75 mL) is prepared.
- The mixture is cooled to 0°C.

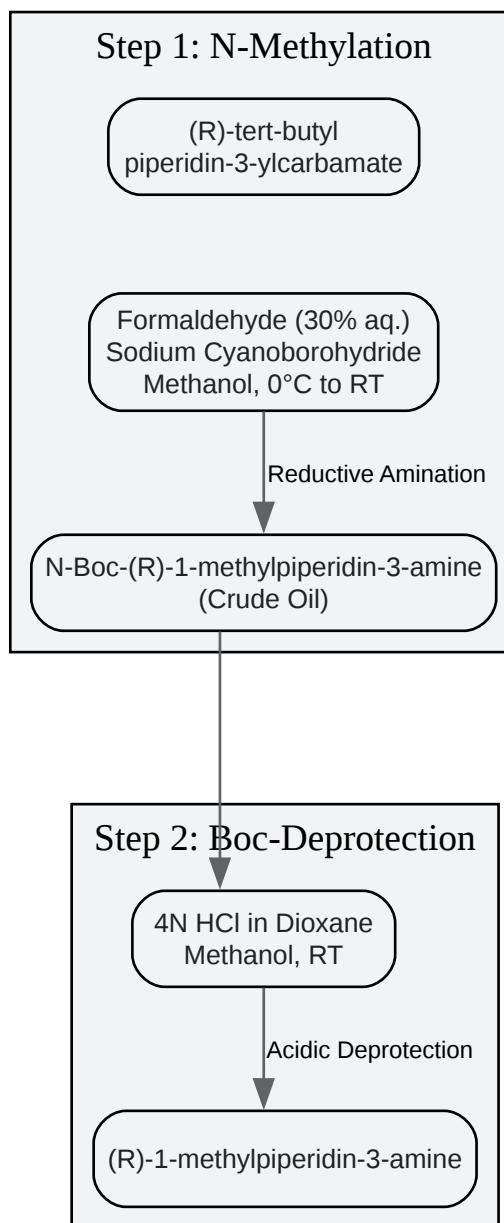
- Sodium cyanoborohydride (4.51 g, 0.075 mol) is added portion-wise to the cooled mixture[4].
- The reaction mixture is then stirred overnight at room temperature.
- Following the reaction, the mixture is concentrated under vacuum.
- The resulting residue is dissolved in a mixture of ethyl acetate and water.
- The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
- The organic layer is concentrated under vacuum to yield the N-methylated intermediate as an oil, which can be used in the next step without further purification[4].

Step 2: Boc-Deprotection

- The crude N-methylated product from the previous step is dissolved in methanol (60 mL).
- A 4N HCl solution in dioxane (10 mL) is added to the methanolic solution.
- The reaction mixture is stirred at room temperature for 6 hours[4].
- After 6 hours, the mixture is concentrated under vacuum.
- The resulting residue is triturated with ether, leading to the formation of a precipitate.
- The precipitate is filtered and washed with ice-cold methanol to give the final product, **(R)-1-methylpiperidin-3-amine**, as a solid with a reported yield of 72% (4.01 g)[4].

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process described above.

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Caption: Synthetic workflow for **(R)-1-methylpiperidin-3-amine**.

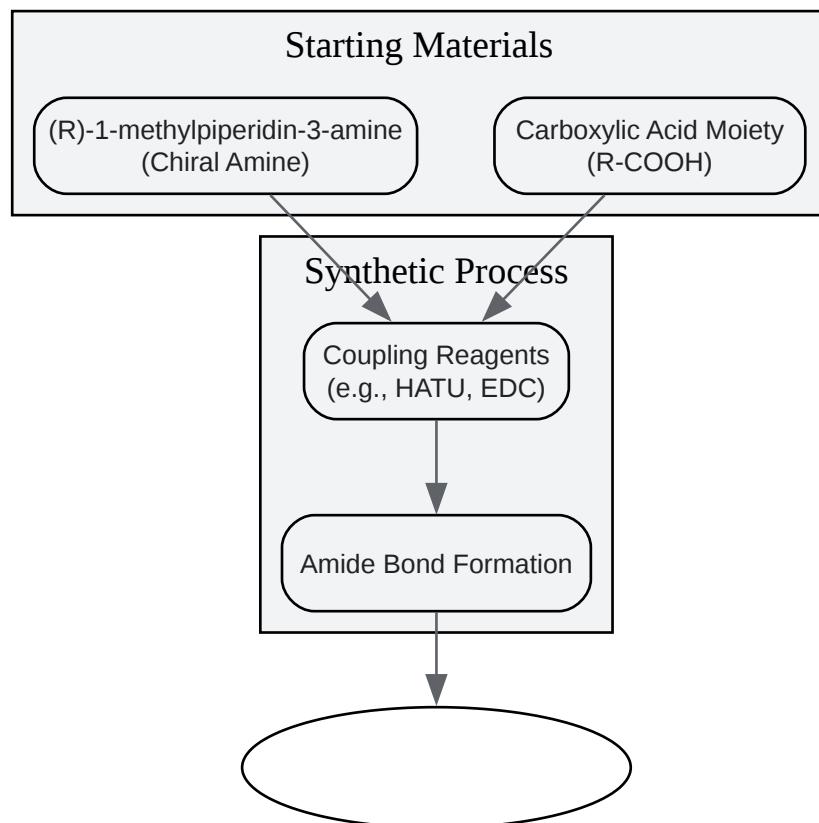
Applications in Drug Discovery and Development

The piperidine scaffold is a key structural feature in numerous biologically active compounds and approved pharmaceutical drugs. The specific chirality and functional groups of **(R)-1-methylpiperidin-3-amine** make it a valuable synthon for creating complex molecules with

therapeutic potential. For instance, its dihydrochloride salt has been noted for its potential use in developing PCAF and GCN5 inhibitors for cancer treatment[5].

Role as a Chiral Building Block

In drug development, chiral amines like **(R)-1-methylpiperidin-3-amine** are frequently incorporated into lead compounds to optimize their binding affinity and selectivity for specific biological targets. The diagram below conceptualizes its integration into a hypothetical drug candidate.



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Caption: Role as a building block in drug synthesis.

Conclusion

(R)-1-methylpiperidin-3-amine is a well-characterized chiral building block with significant utility in organic synthesis and medicinal chemistry. Its defined stereochemistry and versatile functional groups allow for its incorporation into a wide range of complex molecules, making it a

compound of high interest for the development of novel therapeutics. The synthetic protocol provided herein is robust and allows for the efficient production of this valuable compound for research and development purposes.

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